molecular formula C10H14ClNO B1475251 2-(Pyrrolidin-2-yl)phenol hydrochloride CAS No. 1894060-68-4

2-(Pyrrolidin-2-yl)phenol hydrochloride

Cat. No. B1475251
CAS RN: 1894060-68-4
M. Wt: 199.68 g/mol
InChI Key: RLIZWCXJFHKFLP-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-2-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 1894060-68-4 . It has a molecular weight of 199.68 . The compound is typically stored at room temperature in an inert atmosphere . It is a solid in physical form .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h1-2,4,6,9,11-12H,3,5,7H2;1H . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Pyrrolidine in Drug Discovery

2-(Pyrrolidin-2-yl)phenol hydrochloride, due to its pyrrolidine ring, is a significant compound in the field of drug discovery. Pyrrolidine rings are known for their utility in medicinal chemistry, offering advantages such as efficient exploration of pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. These properties make pyrrolidine derivatives valuable for designing compounds with varied biological profiles. The review by Petri et al. (2021) focuses on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, highlighting the importance of stereochemistry and the spatial orientation of substituents in drug candidates. This work guides medicinal chemists in designing new pyrrolidine compounds with diverse biological profiles (Petri et al., 2021).

Bio-oils from Pyrolysis: Biocidal Applications

Mattos et al. (2019) explore the biocidal potential of bio-oils produced from pyrolysis, a process of thermal decomposition of materials at elevated temperatures in an inert atmosphere. Phenolic compounds, such as this compound, present in bio-oils, are identified as responsible for their insecticidal effect. The antimicrobial property of bio-oils is associated with carbonyl compounds, phenolic derivatives, and organic acids, notably acetic acid, indicating promising applications of these compounds as pesticides and antimicrobials (Mattos et al., 2019).

Phenolic Compounds in Foods

Acosta-Estrada et al. (2014) discuss the role of phenolic compounds, like this compound, in foods. These compounds occur mostly as soluble conjugates and insoluble forms, bound to sugar moieties or cell wall structural components. Their absorption mechanisms are crucial for the liberation of sugar moieties, impacting the nutritional value and health benefits of foods. This review highlights the need for new protocols to release bound phenolics for quality control in the functional food industry, underscoring the health-promoting effects of phenolic compounds (Acosta-Estrada et al., 2014).

Chemical Characterisation and Quantification of Phenolic Compounds

Ford et al. (2019) provide a critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds, a class of phenolic compounds found in brown seaweeds. This review discusses the strengths and weaknesses of commonly used colorimetric assays and highlights novel techniques for identifying these compounds. The accurate characterisation and quantification of phenolic compounds, including this compound, are essential for exploring their food and pharmaceutical applications, promoting further development of robust analytical methods (Ford et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The pyrrolidine ring, a key feature of “2-(Pyrrolidin-2-yl)phenol hydrochloride”, is a versatile scaffold in drug discovery . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research involving this compound could involve exploring its potential biological activities and developing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-pyrrolidin-2-ylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h1-2,4,6,9,11-12H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIZWCXJFHKFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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